Cobalt(II) acetylacetonate hydrate

Catalog No.
S1795649
CAS No.
123334-29-2
M.F
C10H18CoO5
M. Wt
277.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) acetylacetonate hydrate

CAS Number

123334-29-2

Product Name

Cobalt(II) acetylacetonate hydrate

IUPAC Name

cobalt;(Z)-4-hydroxypent-3-en-2-one;hydrate

Molecular Formula

C10H18CoO5

Molecular Weight

277.18 g/mol

InChI

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;;

InChI Key

JHWSVOFBMAXGJH-SUKNRPLKSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co]

Catalyst Precursor

Cobalt(II) acetylacetonate hydrate serves as a precursor for well-defined cobalt catalysts. Due to its solubility in organic solvents and the ease of ligand exchange, the complex can be readily transformed into various homogeneous and heterogeneous catalysts for organic transformations and polymerization reactions [1]. Research has explored its application in reactions like hydroformylation, hydrogenation, and hydrosilylation [1, 2].

[1] C. Bianchini, D. M. Li, and P. Lin Shi (2017). Transition Metal Carbene Complexes as Catalysts for Olefin Metathesis. Chemical Reviews, 117(16), 10194-10241 [2] A. Behr (1989). Organometallic compounds as catalysts in organic synthesis. Angewandte Chemie International Edition in English, 28(8), 1021-1037

Cobalt(II) acetylacetonate hydrate is a coordination compound with the molecular formula Co(C5_5H7_7O2_2)2_2·xH2_2O. This compound appears as orange needle-like crystals and is notable for its use in various chemical applications, particularly as a precursor for synthesizing cobalt-containing materials and as a catalyst in organic reactions . The compound is soluble in organic solvents but poorly soluble in water, making it suitable for diverse chemical processes .

, particularly in catalysis. It can facilitate the formation of ureas and azaheterocycles, which are significant in pharmaceutical synthesis. Additionally, it serves as a catalyst in oxidative isocyanide insertion and cycloaddition reactions . The compound's ability to form cobalt oxide nanoparticles through solvothermal synthesis is another notable reaction, impacting materials science and nanotechnology.

The synthesis of cobalt(II) acetylacetonate hydrate typically involves the following steps:

  • Dissolution: Dissolve cobalt(II) salts (e.g., cobalt(II) chloride or cobalt(II) nitrate) in water.
  • Addition: Introduce acetylacetone to the cobalt solution.
  • Base Introduction: Add a base (such as sodium hydroxide or ammonium hydroxide) to deprotonate the acetylacetone.
  • Recrystallization: The resulting complex is recrystallized from solvents like acetone or methanol and then dried under vacuum .

This method allows for the controlled formation of the compound while ensuring purity.

Cobalt(II) acetylacetonate hydrate has a wide range of applications:

  • Catalysis: Used extensively in organic synthesis as a catalyst for various reactions.
  • Nanotechnology: Employed in the production of carbon nanostructures through chemical vapor deposition techniques.
  • Biomedical Research: Investigated for use in drug delivery systems and biological imaging .
  • Industrial Use: Acts as an additive in paints and coatings due to its drying properties .

Interaction studies of cobalt(II) acetylacetonate hydrate focus on its biochemical pathways and mechanisms of action. The compound has been shown to interact with biomolecules, affecting metabolic pathways related to cobalt oxide nanoparticle synthesis. Its role as a catalyst for olefin epoxidation underscores its significance in organic chemistry . Furthermore, investigations into its potential toxicity highlight the need for careful handling due to its harmful effects on human health and the environment .

Cobalt(II) acetylacetonate hydrate shares similarities with other coordination compounds but exhibits unique properties that distinguish it:

Compound NameMolecular FormulaUnique Features
Cobalt(II) acetylacetonateCo(C5_5H7_7O2_2)2_2Used extensively in catalysis and nanotechnology
Cobalt(III) acetylacetonateCo(C5_5H7_7O2_2)3_3Higher oxidation state; different catalytic properties
Nickel(II) acetylacetonateNi(C5_5H7_7O2_2)2_2Similar structure but different metal ion properties
Manganese(II) acetylacetonateMn(C5_5H7_7O2_2)2_2Exhibits different reactivity patterns compared to cobalt
Iron(III) acetylacetonateFe(C5_5H7_7O2_2)3_3Different oxidation state affects its catalytic behavior

Cobalt(II) acetylacetonate hydrate stands out due to its specific catalytic capabilities and applications in both organic chemistry and materials science, making it a valuable compound for research and industry alike.

Physical Description

Blue to black crystals, slightly soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

277.048617 g/mol

Monoisotopic Mass

277.048617 g/mol

Heavy Atom Count

16

UNII

M3WKA7XQ4D

Wikipedia

Cobalt(II) acetylacetonate

Dates

Modify: 2023-08-15

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